molecular formula C6H12N2O2S B1404314 2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 944068-43-3

2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No. B1404314
M. Wt: 176.24 g/mol
InChI Key: KQFMRBHXRDGEAH-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane, also known as norbornane, is an organic compound and a saturated hydrocarbon with chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .


Synthesis Analysis

There are several methods to synthesize bicyclo[2.2.1]heptane derivatives. For instance, an asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been reported . Another method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .


Molecular Structure Analysis

The molecules containing a [2.2.1] bicyclic core may be classified into two main groups contingent on whether or not a bridgehead carbon is present . In this regard, camphor, sordarins, and bornanesultam belong to the same group .


Chemical Reactions Analysis

A sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes . The outcome of the rearrangement depended on the substitution pattern of the dienes .

Scientific Research Applications

Crystal Structure Analysis

The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring was characterized, revealing details about the crystallography and molecular interactions within the compound. The structure includes protonated nitrogen sites and bromide ions that contribute to a complex three-dimensional network of hydrogen bonds, indicating its potential for complex molecular formations (Britvin & Rumyantsev, 2017).

Synthesis and Applications in Medicinal Chemistry

2,5-diazabicyclo[2.2.1]heptane is extensively used in medicinal chemistry and pharmaceutical research, with its rigid piperazine homologue structure playing a crucial role. A practical synthesis method has been developed to facilitate access to this compound, which is non-trivial to obtain otherwise. This underscores its importance and the need for efficient synthesis methods due to its extensive applications (Beinat et al., 2013).

Substitution and Configuration Analysis

Research has also focused on the synthesis of substituted 2,5-diazabicyclo[2.2.1]heptanes, highlighting the compound's versatility and the significance of its different conformations in solution. This indicates its potential for various chemical applications and the importance of understanding its different structural forms (Yakovlev, Lobanov, & Potekhin, 2000).

Ligand Synthesis and Biological Activity

Biaryl substituted 2,5-diazabicyclo[2.2.1]heptanes have been synthesized and evaluated for their affinity towards alpha7 neuronal nicotinic receptors, revealing the compound's potential in the development of neuroactive drugs. This demonstrates the compound's utility in synthesizing ligands that can target specific receptors in the brain (Li et al., 2010).

Future Directions

The future directions in the research and application of bicyclo[2.2.1]heptane derivatives could involve the development of more efficient synthesis methods, the design of new high-energy density compounds , and the exploration of their potential uses in various fields.

properties

IUPAC Name

2-methylsulfonyl-2,5-diazabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c1-11(9,10)8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFMRBHXRDGEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane
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2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane
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